molecular formula C10H6BrNO B2743987 3-Bromoquinoline-6-carbaldehyde CAS No. 860757-84-2

3-Bromoquinoline-6-carbaldehyde

Cat. No.: B2743987
CAS No.: 860757-84-2
M. Wt: 236.068
InChI Key: APMWGLGWAYESOM-UHFFFAOYSA-N
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Description

3-Bromoquinoline-6-carbaldehyde is a chemical compound with the molecular formula C10H6BrNO . It is a solid substance and is used in laboratory chemicals .


Synthesis Analysis

The synthesis of quinoline compounds, such as this compound, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The molecular weight of this compound is 236.07 .


Chemical Reactions Analysis

Quinoline compounds, including this compound, are known for their versatile applications in the fields of industrial and synthetic organic chemistry . They are often used as scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Synthetic Methodologies and Chemical Applications

Friedländer Synthesis and Novel Ligands : Research demonstrates the versatility of bromoquinoline derivatives in synthesizing chelating ligands through Friedländer condensation. These ligands, upon further modification, have been incorporated into complex molecular frameworks, showcasing the compound's utility in constructing sophisticated chemical structures with potential applications in catalysis and materials science (Hu, Zhang, & Thummel, 2003).

Corrosion Inhibition : Quinoline derivatives, including those related to 3-Bromoquinoline-6-carbaldehyde, have been identified as effective corrosion inhibitors for metals in acidic environments. Their adsorption onto metal surfaces follows the Langmuir adsorption model, indicating their potential industrial applications in protecting metals against corrosion (Lgaz et al., 2017).

Antimicrobial Activities : The synthesis of 4H-chromene derivatives bearing 2-aryloxyquinoline underlines the antimicrobial potential of bromoquinoline derivatives. These compounds have demonstrated activity against a range of bacteria and fungi, suggesting their application in developing new antimicrobial agents (Sangani, Shah, Patel, & Patel, 2013).

Biological Applications

Potential in Cancer Therapy : Studies on N1, N4-bis ((2-chloroquinolin-3-yl)methylene) benzene-1, 4-diamine derivatives, though not directly this compound, have indicated the potential of similar compounds in inhibiting the AKT1 enzyme, which is implicated in cancer progression. This suggests a pathway for the use of bromoquinoline derivatives in cancer therapy (Ghanei, Lari, Eshghi, & Saadatmandzadeh, 2016).

Safety and Hazards

The safety information for 3-Bromoquinoline-6-carbaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is also harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

3-bromoquinoline-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-9-4-8-3-7(6-13)1-2-10(8)12-5-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMWGLGWAYESOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860757-84-2
Record name 3-bromo-quinoline-6-carbaldehyde
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